molecular formula C14H20N2O4 B5825452 N'-(2,2-dimethylpropanoyl)-3,4-dimethoxybenzohydrazide

N'-(2,2-dimethylpropanoyl)-3,4-dimethoxybenzohydrazide

Cat. No.: B5825452
M. Wt: 280.32 g/mol
InChI Key: GRFXGBJDXIZOBJ-UHFFFAOYSA-N
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Description

N’-(2,2-dimethylpropanoyl)-3,4-dimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a benzene ring substituted with two methoxy groups and a 2,2-dimethylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-dimethylpropanoyl)-3,4-dimethoxybenzohydrazide typically involves the reaction of 3,4-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of N’-(2,2-dimethylpropanoyl)-3,4-dimethoxybenzohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-dimethylpropanoyl)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones.

    Reduction: The hydrazide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using acyl or alkyl halides in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

N’-(2,2-dimethylpropanoyl)-3,4-dimethoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(2,2-dimethylpropanoyl)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include the inhibition of signal transduction processes or the modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,2-dimethylpropanoyl)isonicotinohydrazide
  • N’-(2,2-dimethylpropanoyl)-4-methoxybenzohydrazide
  • N’-(2,2-dimethylpropanoyl)-3,4-dihydroxybenzohydrazide

Uniqueness

N’-(2,2-dimethylpropanoyl)-3,4-dimethoxybenzohydrazide is unique due to the presence of both methoxy groups on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility and potentially improve its bioavailability compared to similar compounds.

Properties

IUPAC Name

N'-(2,2-dimethylpropanoyl)-3,4-dimethoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)13(18)16-15-12(17)9-6-7-10(19-4)11(8-9)20-5/h6-8H,1-5H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFXGBJDXIZOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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